Mutagenicity and Carcinogenicity Classification: Differentiating 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine from Non-Carcinogenic Imidazopyridine Isomers
2,8-Dimethylimidazo[1,2-a]pyridin-3-amine is classified as a potent mutagen and carcinogen linked to colon, breast, and prostate cancer development, distinguishing it from the majority of imidazo[1,2-a]pyridine pharmaceutical agents which are therapeutically active and non-carcinogenic . This classification is a direct function of the 2,8-dimethyl substitution pattern, as documented in heterocyclic amine (HCA) carcinogenesis literature. In contrast, the structurally related 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine core found in the hypnotic drug zolpidem does not exhibit this carcinogenic profile [1].
| Evidence Dimension | Mutagenicity and Carcinogenicity Classification |
|---|---|
| Target Compound Data | Potent mutagen and carcinogen; linked to colon, breast, and prostate cancer |
| Comparator Or Baseline | Zolpidem core (6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine) and related imidazopyridine pharmaceuticals; non-carcinogenic therapeutic agents |
| Quantified Difference | Qualitative distinction: Classified as potent carcinogen vs. non-carcinogenic therapeutic scaffold |
| Conditions | Heterocyclic amine carcinogenicity assessment; Ames test mutagenicity data referenced in product documentation |
Why This Matters
This distinction is critical for procurement decisions: selecting this specific regioisomer is mandatory for toxicology research, carcinogenesis mechanism studies, or as a positive control in mutagenicity assays, whereas other imidazopyridine isomers are unsuitable for these applications.
- [1] Holm, K.J., Goa, K.L. Zolpidem: An Update of its Pharmacology, Therapeutic Efficacy, and Tolerability in the Treatment of Insomnia. Drugs, 2000, 59, 865-889. View Source
